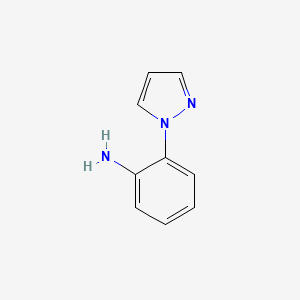

2-(1H-pyrazol-1-yl)aniline

Descripción general

Descripción

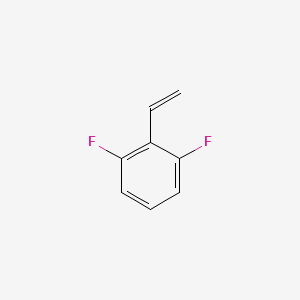

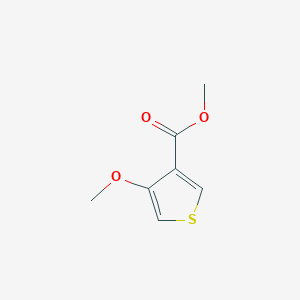

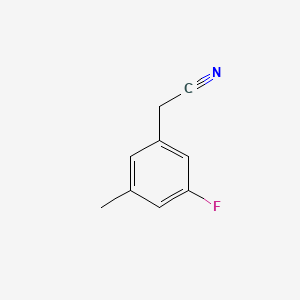

The compound "2-(1H-pyrazol-1-yl)aniline" is a derivative of aniline, which is structurally characterized by the presence of a pyrazole ring attached to the aniline moiety. This structural motif is found in various compounds that exhibit a range of biological activities, including antiviral, antimicrobial, antioxidant, and anti-inflammatory properties. The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms, which can interact with biological targets through various mechanisms.

Synthesis Analysis

The synthesis of pyrazole-aniline derivatives is often achieved through condensation reactions, as seen in the Schiff base formation of [1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-substituted phenyl-1H-pyrazol-4-yl] methylene] aniline derivatives . Another approach involves the use of copper(II)-mediated reactions to introduce functional groups ortho to the aniline nitrogen, as demonstrated in the synthesis of arylmethylene isoindolinones using 2-aminophenyl-1H-pyrazole as a directing group . Additionally, green synthesis methods have been employed, such as the microwave-assisted synthesis of 2-(1H-pyrazol-5-yl) aniline, which demonstrates the potential for environmentally friendly production of these compounds .

Molecular Structure Analysis

The molecular structure of pyrazole-aniline derivatives can vary significantly, with different substituents leading to diverse conformations and electronic properties. For instance, in N,N-Diethyl-4-[1-phenyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]aniline, the pyrazoline ring adopts an envelope conformation, and the aniline group is nearly perpendicular to the pyrazoline ring . These structural features can influence the biological activity and interaction with target molecules.

Chemical Reactions Analysis

Pyrazole-aniline derivatives can participate in various chemical reactions, including C-H amination mediated by cupric acetate, as seen with 2-(pyridin-2-yl)aniline . The presence of the pyrazole ring can also facilitate Michael addition followed by aromatization to produce substituted anilines with potential applications as fluorescence probes or antimicrobial agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole-aniline derivatives are influenced by their molecular structure and substituents. These compounds generally exhibit good solubility in organic solvents and can show different physical properties such as fluorescence. The presence of electron-donating or withdrawing groups can affect their electronic properties and reactivity. For example, the introduction of a p-methoxy substituent on the phenylsulfonyl group can significantly alter the antiviral activity of the compounds . Additionally, the corrosion inhibition property of 2-(1H-pyrazol-5-yl) aniline on Aluminium-2014 alloy in acidic conditions indicates the potential application of these compounds in material science .

Aplicaciones Científicas De Investigación

1. Application in Polymerization

- Summary of Application : 2-(1H-pyrazol-1-yl)aniline is used in the synthesis of new polyaniline (PANI) derivatives. These derivatives are used in the design of chemical sensors .

- Methods of Application : The aniline monomers are modified with various characteristics to study the effect of the substituent on the respective polymer .

- Results or Outcomes : The polymers synthesized were found to be highly sensitive to moisture and ammonia. The impact of the substituent on the polymer characteristics is rationalized in terms of steric and electronic effects .

2. Application in C–H Functionalization

- Summary of Application : 2-(1H-pyrazol-1-yl)pyridine is used in a Rh(iii)-catalyzed and solvent-controlled C–H bond functionalization with internal alkynes .

- Methods of Application : This method provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .

- Results or Outcomes : The method resulted in moderate to good yields of either C–H alkenylation products or indazole products .

3. Application in Synthesis of Pyrrolo[1,2-a]quinoxalines

- Summary of Application : 2-(1H-pyrrol-1-yl)anilines are used in a Cu(II)-catalyzed domino reaction with alkylsilyl peroxides to construct pyrrolo[1,2-a]quinoxalines .

- Methods of Application : The synthetic protocol is characterized by a broad substrate scope, O2 as oxidant, and commercially readily available catalysts .

- Results or Outcomes : The method resulted in the efficient and convenient one-pot construction of pyrrolo[1,2-a]quinoxalines .

4. Application in Biological Evaluation

- Summary of Application : 2-(5-methyl-1H-pyrazol-1-yl)aniline is used in biological evaluation studies .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The pyrazole core favored improved growth inhibition in PC-3 cells .

5. Application in Catalytic Processes

- Summary of Application : Pyrazole-based ligands, including 2-(1H-pyrazol-1-yl)aniline, have been used to evaluate their catalytic properties in the oxidation reaction of catechol to o-quinone .

- Methods of Application : The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . The experiments were tested by varying the type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts .

- Results or Outcomes : Excellent catalytic activities for the oxidation of catechol to o-quinone were obtained. The copper (II)-based complexes showed better reactions rates than those based on other metals (e.g., nickel, tin, and barium) .

6. Application in Biological Activities

- Summary of Application : The derivatives of 1, 3-diazole, including 2-(1H-pyrazol-1-yl)aniline, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The results of the studies showed the prospects of using these compounds in various biological applications .

7. Application in Optical Applications

- Summary of Application : The pyrrolo[1,2-a]quinoxaline skeleton, which can be synthesized from 2-(1H-pyrrol-1-yl)anilines, has significant potential for many biological and optical applications .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The results of the studies showed the prospects of using these compounds in various optical applications .

8. Application in Solvent-Controlled C–H Functionalization

- Summary of Application : 2-(1H-pyrazol-1-yl)pyridine is used in a Rh(III)-catalyzed and solvent-controlled C–H bond functionalization with internal alkynes .

- Methods of Application : This method provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .

- Results or Outcomes : The method resulted in moderate to good yields of either C–H alkenylation products or indazole products .

Safety And Hazards

Direcciones Futuras

The future directions of 2-(1H-pyrazol-1-yl)aniline and similar compounds seem to be focused on their potential therapeutic applications. For instance, pyrazole derivatives are being studied for their potential in treating various health threats . Furthermore, the development of synthetic approaches to new pyrazole–benzimidazole conjugates is considered an important problem .

Propiedades

IUPAC Name |

2-pyrazol-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-8-4-1-2-5-9(8)12-7-3-6-11-12/h1-7H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYKQBXRFZCXFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381512 | |

| Record name | 2-(1H-pyrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-pyrazol-1-yl)aniline | |

CAS RN |

54705-91-8 | |

| Record name | 2-(1H-pyrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.